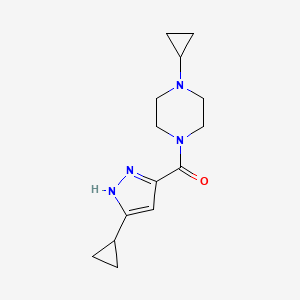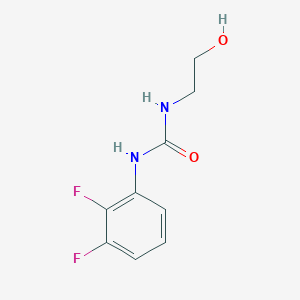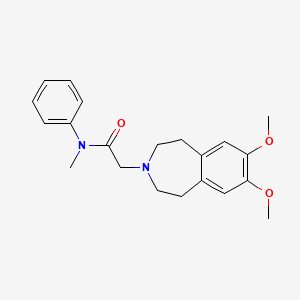
N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide, also known as CPS-369, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. CPS-369 belongs to the class of sulfonylurea compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide works by inhibiting the ATP-sensitive potassium channels in the pancreatic beta cells, leading to an increase in insulin secretion. It also inhibits the activity of the enzyme cyclooxygenase-2, which is responsible for the production of inflammatory mediators. Furthermore, N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide has been found to exhibit various biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic animal models, reduce inflammation in inflammatory bowel disease, and inhibit tumor growth in cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide is its ability to selectively target the ATP-sensitive potassium channels in the pancreatic beta cells, leading to an increase in insulin secretion without affecting other tissues. However, one limitation of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide is its potential toxicity, which requires careful evaluation in preclinical studies.
Orientations Futures
Future research on N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide could focus on its potential as a therapeutic agent in the treatment of diabetes, inflammatory bowel disease, and cancer. Additionally, further studies could investigate the safety and efficacy of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide in clinical trials, as well as its potential use in combination with other therapeutic agents. Furthermore, research could focus on the development of novel analogs of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide involves the reaction between 3-methylbenzenesulfonyl chloride and cyclopentylamine, followed by the addition of 3-aminopropionitrile and subsequent reduction using sodium borohydride. The resulting product is N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been found to exhibit antidiabetic, anti-inflammatory, and antitumor properties.
Propriétés
IUPAC Name |
N-cyclopentyl-3-(3-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-5-4-8-14(11-12)20(18,19)10-9-15(17)16-13-6-2-3-7-13/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXNBRSPIVIHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)



![2-(2,4-dioxopyrimidin-1-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7531997.png)
![2-acetamido-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7532003.png)
![2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-cyclopropyl-N-methylacetamide](/img/structure/B7532013.png)
![2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7532018.png)
